Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 146255-50-7) is a pyridine derivative featuring a hydrazino substituent at the 6-position and two ethyl ester groups at the 3,5-positions. Its molecular formula is C₁₂H₁₆N₃O₅, with a molecular weight of 297.28 g/mol. The compound’s hydrazine moiety (-NH-NH₂) provides nucleophilic reactivity, enabling applications in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds or enzyme inhibitors .
Properties
IUPAC Name |
diethyl 2-hydrazinyl-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-3-18-10(16)6-5-7(11(17)19-4-2)9(15)13-8(6)14-12/h5H,3-4,12H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRZAEONSQNLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of diethyl 2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The core pyridinedicarboxylate structure allows diverse functionalization. Key analogues include:
| Compound | Substituent at 6-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (Target) | Hydrazino (-NH-NH₂) | C₁₂H₁₆N₃O₅ | 297.28 | 146255-50-7 | Nucleophilic hydrazine; potential for Schiff base or heterocycle formation |
| Diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate | Dimethylamino-methylene hydrazino | C₁₄H₂₀N₄O₅ | 324.34 | 321432-01-3 | Electron-donating dimethylamino group enhances solubility; stabilized hydrazone |
| Diethyl 6-(2-[(4-chloroanilino)carbonyl]hydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate | 4-Chloroanilino-carbonyl hydrazino | C₁₈H₁₉ClN₄O₆ | 422.82 | 321432-00-2 | Chlorophenyl group improves lipophilicity; may enhance enzyme binding affinity |
| Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate | 4-Methoxyphenyl-piperazino | C₂₂H₂₇N₃O₆ | 429.47 | 338396-57-9 | Bulky piperazino group increases steric hindrance; potential CNS activity |
| Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate | Ethoxy (-OCH₂CH₃) | C₁₃H₁₇NO₅ | 267.28 | N/A | Ether substituent reduces reactivity; improved metabolic stability |
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chloroanilino in CAS 321432-00-2) increase electrophilicity at the hydrazino nitrogen, favoring interactions with biological targets .
- Steric Effects: Bulky substituents like piperazino (CAS 338396-57-9) may hinder molecular packing, as seen in crystal structures of related compounds (e.g., C19H21NO4 in , which adopts a planar pyridine ring with ester groups on opposing sides) .
- Solubility: Dimethylamino-methylene derivatives (CAS 321432-01-3) exhibit enhanced aqueous solubility due to polar tertiary amines, whereas lipophilic groups (e.g., 4-chlorophenyl) improve membrane permeability .
Biological Activity
Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article compiles available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4 |
| Molecular Weight | 270.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMF and DMSO |
| CAS Number | Not listed |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may inhibit specific enzymes or pathways involved in inflammatory responses and cellular proliferation.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various animal models. For instance, studies have demonstrated its efficacy in inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains. This is particularly relevant for developing new antibiotics amid rising resistance issues.
- Anticancer Effects : The compound has been evaluated for its potential anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Inflammation : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.
Research Findings
Recent research has focused on elucidating the structure-activity relationships (SAR) associated with diethyl 6-hydrazino derivatives. The following findings are notable:
- Structure Activity Relationship : Variations in substituents on the hydrazine moiety significantly affect biological potency. For example, compounds with electron-withdrawing groups displayed enhanced anti-inflammatory activity.
- In Vivo Efficacy : In vivo studies have confirmed that the compound can effectively modulate immune responses without significant toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous dihydropyridine derivatives (e.g., Hantzsch esters) are synthesized via cyclocondensation of alkyl acetoacetates, aldehydes, and ammonia. For the hydrazino-substituted variant, hydrazine could replace ammonia in the reaction. Post-synthetic oxidation (e.g., using activated carbon under oxygen) may introduce the 2-oxo group, as demonstrated in related pyridine syntheses . Purification via column chromatography or recrystallization is advised.
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar compounds (e.g., C₁₉H₂₁NO₄), monoclinic systems (space group P2₁/c) with cell parameters a = 11.204 Å, b = 8.368 Å, c = 18.817 Å, and β = 99.366° have been resolved using Mo Kα radiation (λ = 0.71073 Å). Hydrogen bonding interactions (e.g., C–H···N, d = 3.370 Å) should be analyzed to confirm molecular packing .
Q. What solvents are suitable for handling this compound?
- Methodological Answer : Based on structurally related dihydropyridines, solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For aqueous compatibility, prepare stock solutions in DMF and dilute with PBS (pH 7.2), though aqueous solutions should be used immediately due to instability . Avoid prolonged exposure to moisture or light.
Q. How can initial biological activity screening be conducted?
- Methodological Answer : Test antimicrobial activity via broth microdilution assays against Staphylococcus aureus strains (e.g., ATCC 25923) with NorA/MsrA efflux pumps. Use positive controls (e.g., reserpine) and measure minimum inhibitory concentrations (MICs). For enzyme inhibition, employ fluorescence-based ATPase assays to quantify pump inhibition .
Advanced Research Questions
Q. How does the hydrazino group influence reaction mechanisms in photoredox catalysis?
- Methodological Answer : The hydrazino moiety may act as a radical trap or electron donor in photoredox systems. Compare its redox potential (via cyclic voltammetry) to Ru/Ir catalysts. In Hantzsch ester-like reactions, monitor hydrogen atom transfer (HAT) kinetics using stopped-flow spectroscopy. Computational modeling (DFT) can clarify transition states .
Q. What advanced techniques resolve contradictions in reported biological data?
- Methodological Answer : Orthogonal assays are critical. For example, if antimicrobial activity conflicts across studies, validate via:
- Metabolic profiling : LC-MS to assess intracellular metabolite changes.
- Resazurin assays : Measure viability in efflux pump-overexpressing vs. knockout strains.
- Synergy testing : Combine with sub-inhibitory doses of known antibiotics .
Q. How can synthetic routes be optimized for higher yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary stoichiometry, temperature, and solvent polarity.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- HPLC-PDA : Employ C18 columns (gradient: 0.1% TFA in acetonitrile/water) to quantify impurities.
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for polymorph control .
Q. What role do weak intermolecular interactions play in stabilizing the crystal lattice?
- Methodological Answer : Analyze Hirshfeld surfaces to quantify interactions (e.g., C–H···O/N). For the analogous compound C₁₉H₂₁NO₄, π-π stacking (interplanar distance: 3.5–4.0 Å) and hydrogen bonding (∠C–H···N = 140°) contribute to lattice stability. Use Mercury software to calculate packing coefficients and void volumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
